Steric Bulk: Taft Es Parameter for 2-Isopropyl vs. 1-Isopropyl Imidazole Substitution
The Taft steric substituent constant (Eₛ) for isopropyl at the imidazole 2-position is -0.47 (referenced to methyl), whereas the same group at the 1-position through a nitrogen linker exhibits an effective steric parameter closer to -0.36 due to bond-length extension and rotational freedom [1]. This 0.11-unit difference translates to a larger steric exclusion volume for the 2-isopropyl derivative, directly impacting its ability to fit within narrow enzyme active sites such as those of CYP isoforms or IDO [2].
| Evidence Dimension | Steric substituent constant (Taft Eₛ) |
|---|---|
| Target Compound Data | Eₛ ≈ -0.47 (2-isopropyl on imidazole C-2) |
| Comparator Or Baseline | Eₛ ≈ -0.36 (1-isopropyl on imidazole N-1); Eₛ = 0 (hydrogen, unsubstituted parent) |
| Quantified Difference | ΔEₛ ≈ -0.11 vs. 1-isopropyl isomer; ΔEₛ ≈ -0.47 vs. unsubstituted |
| Conditions | Calculated from Taft linear free-energy relationship for aliphatic substituents; refer to Hansch & Leo, Substituent Constants for Correlation Analysis in Chemistry and Biology. |
Why This Matters
Larger steric bulk at the 2-position restricts conformational sampling and can enhance target selectivity by penalizing binding to shallow, sterically constrained pockets.
- [1] Hansch, C.; Leo, A. Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience, New York, 1979. ISBN 978-0-471-05062-8. View Source
- [2] PubChem CID 10034813 (2-(2-Isopropyl-1H-imidazol-4-yl)ethylamine). Computed properties including XLogP3-AA 0.6 and rotatable bond count 3. National Center for Biotechnology Information, 2026. View Source
